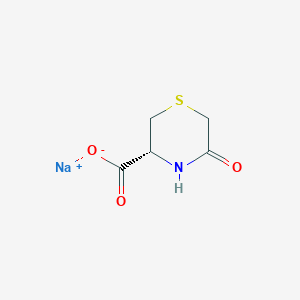

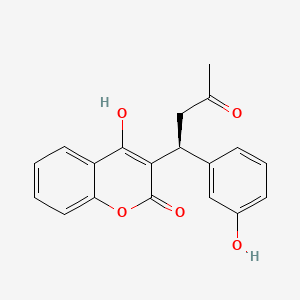

![molecular formula C11H12N2O4 B1147478 Acide 2-amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoïque CAS No. 184955-21-3](/img/structure/B1147478.png)

Acide 2-amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoïque

Vue d'ensemble

Description

2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid, also known as 5-HTP, is a naturally occurring amino acid and a precursor to the neurotransmitter serotonin. Serotonin is involved in a range of physiological functions such as mood regulation, appetite, and sleep. 5-HTP is produced from the seeds of the Griffonia simplicifolia plant and is available as a dietary supplement.

Applications De Recherche Scientifique

Inhibiteurs de l'aminopeptidase N/CD13

Ce composé a été utilisé dans la conception et la synthèse de nouveaux dérivés de l'acide 3-amino-2-hydroxy-3-phénylpropanoïque en tant qu'inhibiteurs de l'aminopeptidase N (APN/CD13) {svg_1}. L'APN/CD13 est surexprimé sur les cellules tumorales et joue un rôle crucial dans l'invasion tumorale, la métastase et l'angiogenèse tumorale {svg_2}. Le composé a montré une activité inhibitrice puissante contre l'APN, ce qui pourrait être bénéfique dans la recherche d'agents anticancéreux {svg_3}.

Études d'activité enzymatique

Le composé a été utilisé dans des études d'inhibition enzymatique in vitro sur l'APN provenant de reins de porcs {svg_4}. Le composé a montré une activité inhibitrice puissante contre l'APN, ce qui pourrait être bénéfique pour comprendre le mécanisme d'action enzymatique et concevoir des inhibiteurs efficaces {svg_5}.

Recherche sur les agents anticancéreux

Le composé a montré des résultats prometteurs dans la recherche sur les agents anticancéreux. Il a montré une meilleure activité inhibitrice contre l'APN sur les cellules de carcinome à cellules claires de l'ovaire humain ES-2 que la béstatine {svg_6}. Cela suggère qu'il pourrait être utilisé comme composé de tête dans les futures recherches sur les agents anticancéreux {svg_7}.

Biocatalyseur pour les β-hydroxy-α-aminoacides aromatiques chiraux

Le composé a été utilisé dans la préparation de β-hydroxy-α-aminoacides aromatiques chiraux {svg_8}. Il a montré une activité élevée envers les aldéhydes aromatiques avec des substituants attracteurs d'électrons {svg_9}. Dans des conditions réactionnelles optimisées, des phénylsérines avec un substituant 2′-fluoro- ou 3′-nitro- ont été obtenues avec >90 % de conversion et 90 % de de {svg_10}.

Applications analytiques

Le composé convient à une utilisation dans plusieurs applications analytiques, y compris, mais sans s'y limiter, les tests de libération pharmaceutique, le développement de méthodes pharmaceutiques pour les analyses qualitatives et quantitatives, les tests de contrôle de la qualité des aliments et des boissons et autres exigences d'étalonnage {svg_11}.

Génération de données sur les propriétés thermodynamiques

Le composé a été utilisé dans la génération de données sur les propriétés thermodynamiques évaluées de manière critique pour les composés purs {svg_12}. Ces données sont utiles dans divers domaines de la recherche et de l'industrie, notamment l'ingénierie chimique, la conception de procédés et la chimie physique {svg_13}.

Mécanisme D'action

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities

Biochemical Pathways

Indole derivatives are known to possess various biological activities, indicating that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could have a broad range of effects at the molecular and cellular level.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid are not fully understood due to limited research. As an amino acid derivative, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s unique structure, which includes an amino group, a carboxyl group, and a side chain .

Cellular Effects

Given its structural similarity to other amino acids, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of 2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving 2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid are not well-characterized. It is possible that this compound interacts with certain enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with specific transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-Indoleacetic acid", "Ethyl chloroacetate", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", | |

| 184955-21-3 | |

Formule moléculaire |

C11H12N2O4 |

Poids moléculaire |

236.22 g/mol |

Nom IUPAC |

(2S)-2-amino-3-(3-hydroxy-2-oxo-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H12N2O4/c12-7(9(14)15)5-11(17)6-3-1-2-4-8(6)13-10(11)16/h1-4,7,17H,5,12H2,(H,13,16)(H,14,15)/t7-,11?/m0/s1 |

Clé InChI |

BZRCOYDQHJWPQZ-RGENBBCFSA-N |

SMILES isomérique |

C1=CC=C2C(=C1)C(C(=O)N2)(C[C@@H](C(=O)O)N)O |

SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(CC(C(=O)O)N)O |

SMILES canonique |

C1=CC=C2C(=C1)C(C(=O)N2)(CC(C(=O)O)N)O |

Synonymes |

(αS)-α-Amino-2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-propanoic Acid; _x000B_[3(S)]-α-Amino-2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-propanoic Acid; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

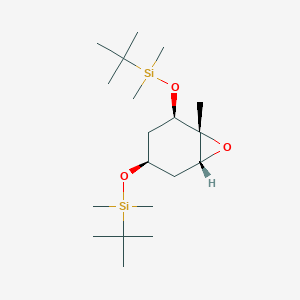

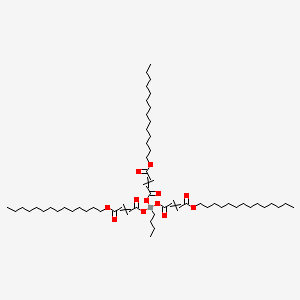

![5-(3-Methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B1147406.png)